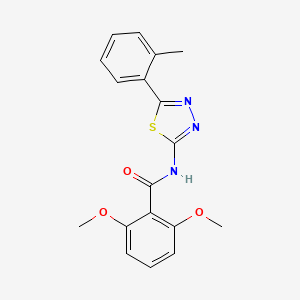
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it an attractive candidate for use in various research studies.
Applications De Recherche Scientifique
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it an attractive candidate for use in various research studies. Some of the scientific research applications of this compound include:
- Cancer Research: this compound has been found to possess anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for use in cancer research studies.
- Neurological Disorders: This compound has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides and alpha-synuclein, which are the hallmarks of these neurological disorders.
- Anti-inflammatory Properties: this compound has also been found to possess anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
Mécanisme D'action
More studies are needed to fully understand the mechanism of action of this compound.
- Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
- Drug Development: This compound has potential as a drug candidate for various diseases. Further studies are needed to develop this compound into a drug.
- Combination Therapy: 2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide may be used in combination with other drugs to enhance their efficacy.
- Nanoparticle Delivery: This compound may be delivered using nanoparticles to enhance its solubility and efficacy.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound possesses unique biochemical and physiological effects that make it an attractive candidate for use in various research studies. The synthesis method for this compound has been optimized to yield high purity and high yield of the final product.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High Purity: This compound can be synthesized with high purity, which makes it ideal for use in various lab experiments.
- Unique Biochemical and Physiological Effects: This compound possesses unique biochemical and physiological effects that make it an attractive candidate for use in various research studies.
- Limitations: Some of the limitations of this compound include its relatively high cost and its limited solubility in water. These limitations may restrict its use in certain research studies.
Orientations Futures
For this compound include further studies on its mechanism of action, clinical trials, drug development, combination therapy, and nanoparticle delivery.
Méthodes De Synthèse
The synthesis method for 2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of o-toluidine with thiocarbohydrazide in the presence of glacial acetic acid. The resulting product is then reacted with 2,6-dimethoxybenzoyl chloride to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-4-5-8-12(11)17-20-21-18(25-17)19-16(22)15-13(23-2)9-6-10-14(15)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGGOXLBYLAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
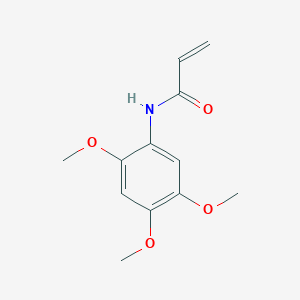
![1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2898468.png)
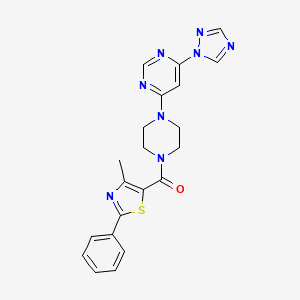
![3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2898470.png)
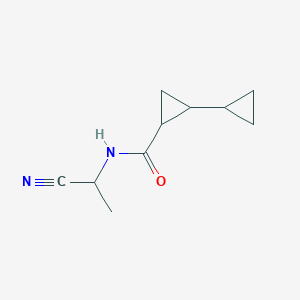

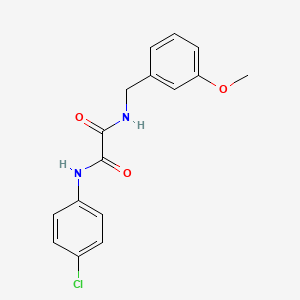
![4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2898479.png)


![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2898485.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)